An In-Depth Technical Guide to the Synthesis and Characterization of Fluindione-d4
An In-Depth Technical Guide to the Synthesis and Characterization of Fluindione-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindione is an oral anticoagulant of the indanedione class that functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the activation of several clotting factors.[1] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules can alter their pharmacokinetic profiles, often leading to improved metabolic stability and a more favorable therapeutic window.[2][3][4] This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for Fluindione-d4, the deuterated analog of Fluindione.
The core focus of this document is to provide detailed experimental protocols, present quantitative data in a structured format, and visualize the key processes through diagrams to aid researchers in the synthesis and analysis of Fluindione-d4.
Proposed Synthesis of Fluindione-d4
A plausible and efficient method for the synthesis of Fluindione-d4 involves the Knoevenagel condensation of deuterated 4-fluorobenzaldehyde with 1,3-indandione. The deuterons are incorporated into the phenyl ring of the 4-fluorobenzaldehyde starting material.
Reaction Scheme:
Caption: Proposed synthesis of Fluindione-d4.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl-2,3,5,6-d4)-1H-indene-1,3(2H)-dione (Fluindione-d4)
This protocol details the synthesis of Fluindione-d4 from commercially available deuterated 4-fluorobenzaldehyde.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| 4-fluorobenzaldehyde-2,3,5,6-d4 (98 atom % D) | 128.13 | 10.0 | 1.28 |
| 1,3-Indandione | 146.14 | 10.0 | 1.46 |
| Piperidine | 85.15 | 1.0 | 0.1 mL |
| Ethanol (Absolute) | 46.07 | - | 50 mL |
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde-2,3,5,6-d4 (1.28 g, 10.0 mmol) and 1,3-indandione (1.46 g, 10.0 mmol).
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Add 50 mL of absolute ethanol to the flask and stir the mixture until the solids are partially dissolved.
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Add piperidine (0.1 mL, 1.0 mmol) to the reaction mixture.
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Heat the mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
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Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure Fluindione-d4 as a yellow crystalline solid.
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Dry the purified product under vacuum to a constant weight.
Expected Yield:
| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Fluindione-d4 | 2.44 | 2.07 | 85 |
(Note: Actual yield may vary depending on experimental conditions.)
Characterization of Fluindione-d4
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Fluindione-d4. The following techniques are recommended.
Caption: Workflow for the characterization of Fluindione-d4.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and determination of isotopic labeling.[5]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10 mg of Fluindione-d4 in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments:
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¹H NMR: To confirm the absence of protons at the deuterated positions.
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¹³C NMR: To confirm the carbon skeleton of the molecule.
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²H NMR: To directly observe the deuterium signals and confirm their positions.
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Expected NMR Data:
| Nucleus | Chemical Shift (δ) ppm (Expected) | Multiplicity | Assignment |
| ¹H | 7.80 - 8.00 | m | 4H, Aromatic protons of the indandione ring |
| ¹H | 4.20 | s | 1H, Methine proton |
| ¹³C | ~200 | s | C=O |
| ¹³C | 140 - 145 | m | Aromatic carbons of the indandione ring |
| ¹³C | 115 - 135 | m | Aromatic carbons |
| ¹³C | ~55 | s | Methine carbon |
| ²H | 7.20 - 7.40 | m | 4D, Aromatic deuterons |
2. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of Fluindione-d4.
Experimental Protocol: Mass Spectrometry Analysis
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Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
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Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Sample Preparation: Dissolve a small amount of Fluindione-d4 in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 245.0997 | ~245.1 |
| [M-H]⁻ | 243.0841 | ~243.1 |
| Isotopic Purity (%) | >98 |
3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Fluindione-d4.
Experimental Protocol: HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve Fluindione-d4 in the mobile phase to a concentration of approximately 0.1 mg/mL.
Expected HPLC Data:
| Parameter | Expected Value |
| Retention Time (t_R) | ~5-7 min |
| Purity (by peak area) | >99% |
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of Fluindione-d4.
| Parameter | Value |
| Synthesis | |
| Molecular Formula | C₁₅H₅D₄FO₂ |
| Molecular Weight | 244.25 g/mol |
| Theoretical Yield | 2.44 g (for 10 mmol scale) |
| Expected Percentage Yield | 85% |
| Characterization | |
| ¹H NMR | |
| Aromatic Protons (Indandione) | 7.80 - 8.00 ppm (4H) |
| Methine Proton | 4.20 ppm (1H) |
| ²H NMR | |
| Aromatic Deuterons | 7.20 - 7.40 ppm (4D) |
| HRMS (ESI+) | |
| Calculated [M+H]⁺ | 245.0997 |
| HPLC | |
| Retention Time | ~5-7 min |
| Purity | >99% |
| Isotopic Enrichment (from MS) | >98 atom % D |
This comprehensive guide provides a robust framework for the synthesis and characterization of Fluindione-d4. Researchers and scientists can utilize these detailed protocols and expected data as a starting point for their own investigations into the properties and potential therapeutic benefits of this deuterated compound.
References
- 1. What is the mechanism of Fluindione? [synapse.patsnap.com]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
